4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-15-7-10-17(11-8-15)28(25,26)22-16-9-12-18-19(13-16)27-14-21(3,4)20(24)23(18)6-2/h7-13,22H,5-6,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSSPDPOMVFUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that warrant detailed exploration.
Chemical Structure
The compound features a benzenesulfonamide moiety attached to a tetrahydrobenzo[b][1,4]oxazepin core. This structure is significant as it may influence the compound's interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C20H28N2O4S |
| Molecular Weight | 376.52 g/mol |
| IUPAC Name | 4-Ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological pathways. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition can lead to antibacterial effects, making the compound a candidate for further investigation in antimicrobial therapy.
Biological Activity
Preliminary studies indicate that compounds with similar structures exhibit various biological activities:
- Antibacterial Properties : Sulfonamides are recognized for their antibacterial effects by inhibiting folate synthesis in bacteria.
- Enzyme Inhibition : The compound may also act as an inhibitor of enzymes such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in the body.
- Potential Anticancer Activity : Some derivatives of similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Research has focused on the pharmacological characterization of compounds related to the tetrahydrobenzo[b][1,4]oxazepin scaffold. Notable findings include:
- A study on a related compound demonstrated an IC50 value of 1.0 nM for binding to RIPK1 (Receptor Interacting Protein Kinase 1), indicating strong potential for therapeutic applications in inflammatory diseases .
- Another investigation into similar sulfonamide compounds revealed effective inhibition against carbonic anhydrase with varying IC50 values across different species .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 Value (nM) |
|---|---|---|
| 5-Ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-tetrahydrobenzoxazepine) | Inhibits dihydropteroate synthase | 100 |
| 4-Ethyl-N-(5-methyl-tetrahydrobenzoxazepin) | Inhibits carbonic anhydrase | 50 |
| N-(5-Ethyl-3,3-dimethyl)-benzamide | Binds to RIPK1 | 1 |
Scientific Research Applications
Antibacterial Properties
Sulfonamides are widely recognized for their antibacterial properties. They inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Preliminary studies indicate that 4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide may exhibit similar antibacterial effects as other sulfanilamide derivatives.
Carbonic Anhydrase Inhibition
Research has shown that compounds with structural similarities to this sulfonamide can act as inhibitors of carbonic anhydrase. This enzyme plays a crucial role in regulating pH and fluid balance in various tissues. Inhibition of carbonic anhydrase is beneficial in treating conditions such as glaucoma and edema .
Potential Antiviral Activity
Some studies have suggested that related compounds exhibit antiviral properties. For instance, derivatives of sulfonamides have been evaluated for their efficacy against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The specific mechanisms by which these compounds exert antiviral effects are still under investigation but may involve interference with viral replication processes .
Case Study 1: Synthesis and Evaluation
A study focused on the synthesis of various sulfonamide derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesized compound was evaluated for its antibacterial efficacy against several strains of bacteria. Results indicated that modifications to the sulfonamide group significantly influenced the compound's potency .
Case Study 2: Inhibitory Effects on Carbonic Anhydrase
In another study examining the inhibitory effects on carbonic anhydrase isoforms II and IV, researchers found that certain analogs of benzenesulfonamides demonstrated a high degree of selectivity and potency. The study concluded that the tetrahydrobenzo[b][1,4]oxazepin framework contributes to the binding affinity observed in these compounds .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks direct data on this compound’s analogs, methodologies for comparing structurally related molecules can be inferred:
Structural Similarity and Lumping Strategy
Compounds sharing the benzooxazepine core but differing in substituents (e.g., ethyl, methyl, or sulfonamide groups) may exhibit analogous physicochemical properties. The lumping strategy groups such compounds based on structural and reactive similarities, reducing computational complexity in reaction modeling . For example:
Table 1: Hypothetical Comparison of Benzooxazepine Derivatives
Role of Crystallographic Software
SHELX programs dominate small-molecule refinement due to their robustness, even with high-resolution or twinned data . ORTEP-3 and WinGX enhance structural visualization and data interpretation, enabling precise comparison of bond lengths, angles, and steric effects between analogs .
Spectroscopic Differentiation
NMR and UV spectroscopy (as applied in ) can distinguish substituent effects. For instance, ethyl groups may deshield protons in $ ^1H $-NMR, while sulfonamide moieties influence $ ^{13}C $-NMR chemical shifts .
Limitations and Methodological Considerations
The absence of explicit data on this compound’s analogs in the provided evidence necessitates reliance on generalized strategies:
Preparation Methods
Precursor Preparation
The synthesis begins with 2-amino-4-ethylphenol (1), which undergoes sulfonamide protection using 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with pyridine as a base. This yields N-(2-hydroxy-5-ethylphenyl)-4-methylbenzenesulfonamide (2) in 85% yield after column chromatography.
Alkylation and Cyclization
Compound (2) is reacted with 3-bromo-2-methyl-2-propanol in dimethylformamide (DMF) using potassium carbonate as a base at 50°C. This step introduces the 3,3-dimethyl group and facilitates cyclization via nucleophilic displacement, forming the oxazepine ring. The intermediate 3,3-dimethyl-5-ethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one (3) is isolated in 72% yield.
Mechanistic Insights and Side Reactions
Cyclization Pathway
The cyclization of the 2-aminophenol derivative proceeds via an intramolecular nucleophilic attack, forming the oxazepine ring. Computational studies suggest that the 3,3-dimethyl groups stabilize the transition state through steric effects, favoring a chair-like conformation.
Competing Reactions
During sulfonylation, over-reaction at the oxazepine nitrogen can occur, leading to bis-sulfonylated byproducts. This is mitigated by using a 1.1:1 molar ratio of sulfonyl chloride to amine.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) gradients. The target compound exhibits an Rf of 0.45 under these conditions.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.95 (s, 1H, ArH), 4.32 (q, J = 7.2 Hz, 2H, CH₂), 3.76 (s, 2H, OCH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂), 1.42 (s, 6H, 2×CH₃), 1.28 (t, J = 7.6 Hz, 3H, CH₃).
- HRMS : m/z calculated for C₂₂H₂₉N₂O₄S [M+H]⁺: 441.1812; found: 441.1809.
Scalability and Industrial Adaptations
Pilot-Scale Synthesis
A patent-derived method scales the reaction to 1 kg batches using toluene as a solvent and tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst. This approach achieves 79% yield with >99% purity by HPLC.
Environmental Considerations
Waste streams containing DCM and DMF are treated via fractional distillation and biodegradation, respectively, aligning with green chemistry principles.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the tetrahydrobenzo[b][1,4]oxazepin core via cyclization of precursor amines and ketones under acidic or basic conditions.
- Step 2: Introduction of the sulfonamide group via coupling reactions (e.g., nucleophilic substitution with benzenesulfonyl chloride derivatives).
- Step 3: Purification using techniques like column chromatography or HPLC, followed by characterization via NMR and mass spectrometry . Critical factors include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–100°C for cyclization), and inert atmosphere to prevent oxidation .
Q. How is the compound characterized post-synthesis, and what analytical methods validate its structure?
Post-synthesis characterization involves:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of ethyl, dimethyl, and sulfonamide groups.
- Mass Spectrometry (MS): High-resolution MS validates the molecular weight (e.g., ~434–450 g/mol).
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). This necessitates:
- Use of DMSO for in vitro assays to ensure dissolution without precipitation.
- Solvent compatibility checks in reaction mixtures to avoid phase separation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzene ring) impact biological activity?
- Ethyl vs. Allyl Groups: Ethyl substituents enhance metabolic stability compared to allyl groups, which may introduce reactivity.
- Sulfonamide Position: Para-substitution on the benzene ring improves target binding affinity compared to ortho/meta positions.
- Dimethyl Groups on Oxazepine: Increase steric hindrance, potentially reducing off-target interactions . Methodology: Use comparative SAR studies with analogs (e.g., 3-chloro or methoxy derivatives) in enzyme inhibition assays .
Q. What mechanisms underlie its interaction with biological targets like kinases or receptors?
- Spleen Tyrosine Kinase (SYK) Inhibition: The sulfonamide group binds to the ATP-binding pocket, disrupting phosphorylation in inflammatory pathways.
- Receptor Modulation: The oxazepine core may interact with GABA receptors via hydrophobic interactions. Validation: Use X-ray crystallography of target-ligand complexes and competitive binding assays (e.g., fluorescence polarization) .
Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50 values) be resolved?
Contradictions arise from:
- Assay Conditions: Variability in buffer pH or ionic strength alters ionization states.
- Cell Line Differences: Genetic variations in target expression levels (e.g., cancer vs. normal cells). Resolution: Standardize assays using recombinant proteins and include positive controls (e.g., known inhibitors) .
Q. What computational methods predict its pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes to predict metabolism.
- QSAR Models: Correlate logP values (e.g., ~2.5–3.5) with absorption rates.
- ADMET Prediction Tools: SwissADME or ADMETLab assess permeability and toxicity .
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)) for coupling reactions to reduce byproducts.
- Temperature Gradients: Optimize stepwise heating (e.g., 50°C → 80°C) for cyclization.
- Workup Protocols: Employ aqueous washes to remove unreacted sulfonyl chlorides .
Q. What strategies validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA): Measure thermal stabilization of target proteins upon compound binding.
- Knockout Models: Use CRISPR-Cas9 to delete the target gene and confirm loss of activity.
- Pull-Down Assays: Attach biotin tags to the compound for affinity purification of bound targets .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions.
- High-Throughput Stability Screening: Use LC-MS to monitor degradation products over time.
- Accelerated Stability Testing: Store at 40°C/75% RH for 1–3 months to simulate long-term stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
